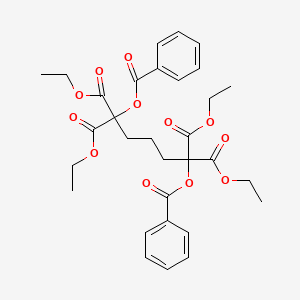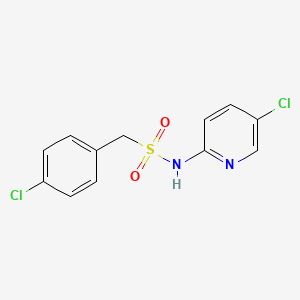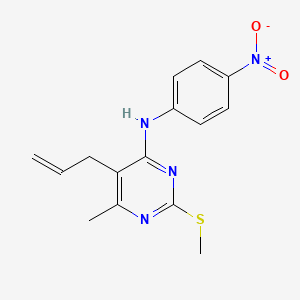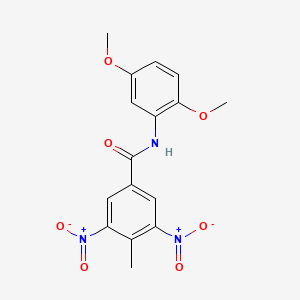
tetraethyl 1,5-bis(benzoyloxy)-1,1,5,5-pentanetetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyl 1,5-bis(benzoyloxy)-1,1,5,5-pentanetetracarboxylate, also known as Tetrakis(benzoyloxy) pentacarbon ethyl ester, is a chemical compound that has been widely used in scientific research. This compound is a derivative of tetracarboxylic acid and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of tetraethyl 1,5-bis(benzoyloxy)-1,1,5,5-pentanetetracarboxylate is based on the formation of covalent bonds between the crosslinking agent and the biomolecules. The crosslinking process stabilizes the biomolecules and prevents their degradation. The crosslinked complexes can be studied using various analytical techniques such as mass spectrometry, NMR spectroscopy, and X-ray crystallography.
Biochemical and Physiological Effects
Tetraethyl 1,5-bis(benzoyloxy)-1,1,5,5-pentanetetracarboxylate has no known biochemical or physiological effects on living organisms. This compound is used exclusively for laboratory experiments and has no medicinal or therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using tetraethyl 1,5-bis(benzoyloxy)-1,1,5,5-pentanetetracarboxylate as a crosslinking agent include its high reactivity, stability, and compatibility with various biomolecules. This compound is also easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, the limitations of using this compound include its potential toxicity and the need for careful handling to avoid exposure to skin and eyes.
Direcciones Futuras
There are several future directions for the use of tetraethyl 1,5-bis(benzoyloxy)-1,1,5,5-pentanetetracarboxylate in scientific research. One possible direction is the development of new crosslinking methods using this compound to study protein-protein interactions and other biological processes. Another direction is the synthesis of new derivatives of this compound with improved properties such as increased reactivity and reduced toxicity. Additionally, the use of this compound in drug discovery and development is an area of potential future research.
Métodos De Síntesis
Tetraethyl 1,5-bis(benzoyloxy)-1,1,5,5-pentanetetracarboxylate is synthesized through a multi-step process involving the reaction of tetracarboxylic acid with ethyl alcohol and benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final product is purified through recrystallization to obtain a pure compound.
Aplicaciones Científicas De Investigación
Tetraethyl 1,5-bis(benzoyloxy)-1,1,5,5-pentanetetracarboxylate has been widely used in scientific research as a crosslinking agent. This compound is used to crosslink proteins, peptides, and other biomolecules to form stable complexes. The crosslinking process is used to study protein-protein interactions, protein-ligand interactions, and other biological processes.
Propiedades
IUPAC Name |
tetraethyl 1,5-dibenzoyloxypentane-1,1,5,5-tetracarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36O12/c1-5-38-26(34)30(27(35)39-6-2,42-24(32)22-16-11-9-12-17-22)20-15-21-31(28(36)40-7-3,29(37)41-8-4)43-25(33)23-18-13-10-14-19-23/h9-14,16-19H,5-8,15,20-21H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJJCUPZDYFKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCC(C(=O)OCC)(C(=O)OCC)OC(=O)C1=CC=CC=C1)(C(=O)OCC)OC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-morpholinyl)propyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5028996.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5029006.png)

![bis{3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanone](/img/structure/B5029020.png)
![2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B5029041.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5029046.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5029051.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dichlorophenyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5029059.png)

![4-allyl-1-[3-(2,4-dichlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5029077.png)
![3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5029080.png)
